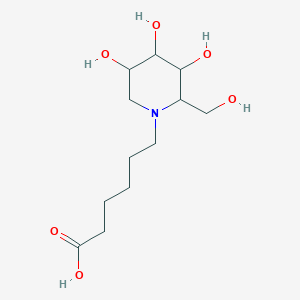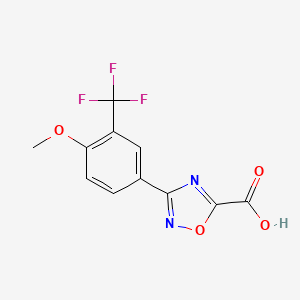![molecular formula C11H19NO3 B12069745 Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)
Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a carbamic acid moiety attached to a 7-oxabicyclo[4.1.0]heptane ring system, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the 7-oxabicyclo[4.1.0]heptane ring system, which can be derived from cyclopentene through a series of oxidation and ring-closing reactions.
Formation of Carbamic Acid: The carbamic acid group is introduced via a reaction with an appropriate isocyanate or carbamoyl chloride under controlled conditions.
Final Coupling: The final step involves coupling the carbamic acid derivative with the 7-oxabicyclo[4.1.0]heptane ring system, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the initial formation of the bicyclic ring system.
Catalytic Processes: Employing palladium or other metal catalysts to enhance the efficiency of the coupling reactions.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the ring system.
Substitution: The carbamic acid moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction processes.
Catalysts: Palladium or platinum catalysts are commonly used in coupling and substitution reactions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be tailored for specific applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The bicyclic structure allows for precise interactions with these targets, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, methyl: A similar compound with a methyl group instead of the 1,1-dimethylethyl group.
Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, ethyl: Another analog with an ethyl group.
Uniqueness
The uniqueness of carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over its analogs in terms of stability and reactivity.
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl-[(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-yl]carbamic acid |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)12(10(13)14)7-5-4-6-8-9(7)15-8/h7-9H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
InChIキー |
QCXBDWYBGVKCNB-HRDYMLBCSA-N |
異性体SMILES |
CC(C)(C)N([C@@H]1CCC[C@H]2[C@@H]1O2)C(=O)O |
正規SMILES |
CC(C)(C)N(C1CCCC2C1O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)




